molecular formula C21H23ClN4O3 B2884510 N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide CAS No. 329080-37-7

N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide

Cat. No. B2884510
CAS RN: 329080-37-7
M. Wt: 414.89
InChI Key: DYFMTPXGVVXJFP-QPJJXVBHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a piperazine ring, and a phenylpropenyl group. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the piperazine ring, a common feature in many pharmaceuticals, could impart interesting biological activity. The nitrophenyl group could be involved in electron transfer reactions .


Chemical Reactions Analysis

The types of chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The nitro group could potentially be reduced to an amino group, and the double bond in the phenylpropenyl group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the nitro group, which could affect the compound’s reactivity and stability, and the piperazine ring, which could affect its solubility and biological activity .

Scientific Research Applications

Green Synthesis Methods

A regioselective green synthesis method for nitroacetaminophen derivatives, including compounds structurally related to N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide, was developed through electrochemical oxidation. This approach is a reagentless and environmentally friendly method for synthesizing such derivatives (Salahifar et al., 2015).

Antimalarial Activity

A study on related compounds, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from similar chemical pathways as this compound, demonstrated significant antimalarial activity against Plasmodium berghei in mice and primate models (Werbel et al., 1986).

Anti-Cancer Properties

Piperazine scaffolds, such as those found in this compound, have been shown to possess anti-cancer activities. A study on related compounds demonstrated significant anti-proliferative effects and apoptosis induction in human cervical cancer HeLa cells, suggesting potential applications in cancer therapy (Khanam et al., 2018).

Synthesis and Activity Studies

Studies on compounds with structural similarities to this compound, such as flunarizine, have focused on synthesis methods and their pharmacological activities. These studies contribute to understanding the chemical properties and potential applications of such compounds (Shakhmaev et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information about potential hazards .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c22-19-9-8-18(15-20(19)26(28)29)23-21(27)16-25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFMTPXGVVXJFP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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